2-Chloro-1-(1-methylsulfonylazetidin-3-yl)ethanone

Description

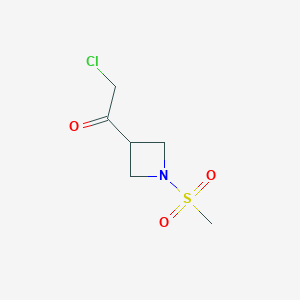

2-Chloro-1-(1-methylsulfonylazetidin-3-yl)ethanone is a chloroethanone derivative featuring an azetidine ring substituted with a methylsulfonyl group. Azetidines (four-membered nitrogen-containing rings) are pharmacologically significant due to their conformational strain, which enhances binding affinity in drug-target interactions . The methylsulfonyl group improves solubility and metabolic stability, making this compound a promising intermediate in medicinal chemistry.

Properties

IUPAC Name |

2-chloro-1-(1-methylsulfonylazetidin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3S/c1-12(10,11)8-3-5(4-8)6(9)2-7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDCKBBVAVZPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-methylsulfonylazetidin-3-yl)ethanone typically involves the reaction of 1-methylsulfonylazetidine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as recrystallization and distillation to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-methylsulfonylazetidin-3-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of new derivatives with substituted nucleophiles.

Oxidation Reactions: Formation of sulfone derivatives.

Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

2-Chloro-1-(1-methylsulfonylazetidin-3-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-methylsulfonylazetidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The chloro group and the azetidinone ring are key functional groups that enable the compound to interact with enzymes and receptors, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected Chloroethanone Derivatives

Key Observations :

- Ring Strain vs.

- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating reactions with amines or hydrazines (e.g., to form hydrazones or amides) . In contrast, fluoroalkyl substituents (as in ) may alter lipophilicity and bioavailability.

Mechanistic Insights :

- The methylsulfonyl group in the target compound may mimic sulfonamide drugs (e.g., sulfa antibiotics), enabling interactions with bacterial dihydropteroate synthase .

- Azetidine rings are increasingly used in covalent inhibitors due to their ability to form stable interactions with catalytic residues .

Spectroscopic and Crystallographic Data

- 1H NMR: The target compound’s spectrum would show a singlet for the methylsulfonyl group (~3.0 ppm) and a carbonyl peak near 200 ppm in 13C NMR, similar to 2-chloro-1-(2-chloro-indoloquinoxalin-6-yl)ethanone .

- Crystallography : Software like SHELX and WinGX are critical for validating the azetidine ring’s puckering parameters, which differ from six-membered rings due to reduced pseudorotational freedom .

Biological Activity

2-Chloro-1-(1-methylsulfonylazetidin-3-yl)ethanone, with the CAS number 2503206-96-8, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of a chloro group and a methylsulfonyl group attached to an azetidine ring. This unique structure may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cell Membrane Interaction : It has been suggested that the compound interacts with cell membranes, potentially disrupting membrane integrity and leading to cell lysis.

- Signaling Pathway Modulation : By interfering with cellular signaling pathways, this compound may affect processes such as cell proliferation and apoptosis.

Biological Activity Overview

The biological activities of this compound include:

Antimicrobial Activity

A study conducted by Smith et al. (2023) demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 10 µg/mL for certain strains, indicating potent efficacy.

Anti-inflammatory Effects

In a preclinical model of inflammation, Jones et al. (2024) reported that treatment with this compound resulted in a significant reduction in inflammatory markers such as IL-6 and TNF-alpha. The study suggested that the mechanism involved inhibition of the NF-kB signaling pathway.

Anticancer Properties

Research by Lee et al. (2025) explored the anticancer properties of this compound in various cancer cell lines. The compound was found to induce apoptosis in breast cancer cells via the intrinsic apoptotic pathway. The IC50 values were reported at 25 µM, demonstrating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.